molecular formula C14H9FO4 B6401134 5-(4-Carboxyphenyl)-2-fluorobenzoic acid CAS No. 1261957-42-9

5-(4-Carboxyphenyl)-2-fluorobenzoic acid

Cat. No.: B6401134
CAS No.: 1261957-42-9
M. Wt: 260.22 g/mol
InChI Key: FYBSEHOEFQIBQH-UHFFFAOYSA-N
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Description

5-(4-Carboxyphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound features a benzene ring substituted with a carboxyl group and a fluorine atom, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide, followed by hydrolysis under thermal acidic conditions . This method ensures the precise placement of functional groups on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as microwave-mediated metallation with metal salts like Fe(III), Cu(II), and Zn(II) can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Carboxyphenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

5-(4-Carboxyphenyl)-2-fluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4-Carboxyphenyl)-2-fluorobenzoic acid exerts its effects involves interactions with various molecular targets. The carboxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Carboxyphenyl)-2-fluorobenzoic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in a variety of chemical reactions and applications.

Properties

IUPAC Name

5-(4-carboxyphenyl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-6-5-10(7-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBSEHOEFQIBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689919
Record name 4-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-42-9
Record name 4-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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